molecular formula C9H9F3O2 B1390728 4-Methoxy-2-(trifluoromethyl)benzyl alcohol CAS No. 773871-39-9

4-Methoxy-2-(trifluoromethyl)benzyl alcohol

Cat. No. B1390728
CAS RN: 773871-39-9
M. Wt: 206.16 g/mol
InChI Key: MEQLJIHKRJZDPW-UHFFFAOYSA-N
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Description

“4-Methoxy-2-(trifluoromethyl)benzyl alcohol” is a chemical compound with the molecular formula C9H9F3O2 . It is used as a pharmaceutical intermediate . It has a molecular weight of 206.16 .


Molecular Structure Analysis

The InChI code for “4-Methoxy-2-(trifluoromethyl)benzyl alcohol” is 1S/C9H9F3O2/c1-14-8-4-7 (9 (10,11)12)3-2-6 (8)5-13/h2-4,13H,5H2,1H3 . This indicates the arrangement of atoms and bonds in the molecule.


Chemical Reactions Analysis

Photocatalytic oxidation of “4-Methoxy-2-(trifluoromethyl)benzyl alcohol” to corresponding aldehydes on TiO2 photocatalyst under O2 atmosphere has been reported . It has also been used in the synthesis of highly electron-poor fluorine-containing alkenes .


Physical And Chemical Properties Analysis

“4-Methoxy-2-(trifluoromethyl)benzyl alcohol” is a solid at room temperature . It is stored under ambient temperature in a well-ventilated place .

Scientific Research Applications

Pharmaceutical Intermediates

4-Methoxy-2-(trifluoromethyl)benzyl alcohol: is utilized as an intermediate in the synthesis of various pharmaceutical compounds . The presence of the trifluoromethyl group is particularly significant, as it is known to enhance the biological activity and metabolic stability of drugs . This compound can be used to develop new medications with improved efficacy and safety profiles.

Organic Synthesis

In organic chemistry, this compound serves as a reagent for various chemical reactions. It is instrumental in the synthesis of complex molecules, particularly in the construction of quinolines, which are a class of compounds with numerous therapeutic properties .

Nanotechnology

4-Methoxy-2-(trifluoromethyl)benzyl alcohol: is used in the preparation of semiconductors, nanosheets, and nanocrystals . These materials have applications in electronics, photonics, and as catalysts in chemical reactions.

Catalysis

The compound is involved in catalytic processes, particularly in photocatalytic oxidation reactions. It is used to study the transformation of organic molecules under light irradiation, which is a field of growing interest for green chemistry applications .

NMR Spectroscopy

This compound is used to predict Nuclear Magnetic Resonance (NMR) spectra, which is essential for understanding the structure and dynamics of molecules. It serves as a standard for comparing and interpreting the NMR spectra of other substances .

Kinetic Studies

It is employed in kinetic studies of prodrugs, such as phosphonoformate prodrugs, which are designed to improve the delivery and activation of antiviral and anticancer drugs within the body .

Fluorine Chemistry Research

The trifluoromethyl group in 4-Methoxy-2-(trifluoromethyl)benzyl alcohol makes it a valuable compound in the study of organo-fluorine chemistry. This field explores the unique properties of fluorine atoms in organic compounds and their applications in medicine, agrochemicals, and materials science .

Advanced Battery Science

In the realm of energy storage, this compound is explored for its potential applications in advanced battery science. The unique properties of the trifluoromethyl group could lead to the development of batteries with higher energy densities and better performance .

Safety and Hazards

This compound may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, clothing, and eye/face protection . In case of contact with skin or eyes, or if inhaled, specific first aid measures should be taken .

properties

IUPAC Name

[4-methoxy-2-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-14-7-3-2-6(5-13)8(4-7)9(10,11)12/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQLJIHKRJZDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501256289
Record name 4-Methoxy-2-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-2-(trifluoromethyl)phenyl)methanol

CAS RN

773871-39-9
Record name 4-Methoxy-2-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773871-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501256289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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